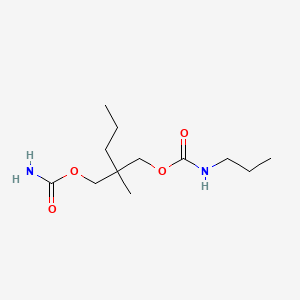
2-Methyl-2-propyl-1,3-propanediol carbamate propylcarbamate
Description
2-Methyl-2-propyl-1,3-propanediol carbamate propylcarbamate is a chemical compound known for its sedative, anticonvulsant, and muscle relaxant properties. It is both a synthetic precursor to, and an active metabolite of, various tranquilizers and other derivatives .
Properties
CAS No. |
25384-78-5 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-propylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-6-12(3,8-17-10(13)15)9-18-11(16)14-7-5-2/h4-9H2,1-3H3,(H2,13,15)(H,14,16) |
InChI Key |
UUDDUULTKKTFNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol carbamate propylcarbamate can be synthesized through a series of chemical reactions involving the starting material 2-methyl-2-propyl-1,3-propanediol. The synthesis typically involves the reaction of 2-methyl-2-propyl-1,3-propanediol with carbamoyl chloride under controlled conditions to form the carbamate derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol carbamate propylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-2-propyl-1,3-propanediol carbamate propylcarbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various tranquilizers and muscle relaxants.
Biology: Studied for its effects on muscle relaxation and sedation.
Medicine: Utilized in the development of anxiolytic drugs and other therapeutic agents.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-methyl-2-propyl-1,3-propanediol carbamate propylcarbamate involves its interaction with the central nervous system. It produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions. Smaller doses produce muscular relaxation and sedation . The compound acts on molecular targets and pathways involved in muscle relaxation and sedation .
Comparison with Similar Compounds
Similar Compounds
Meprobamate: 2-Methyl-2-propyl-1,3-propanediol dicarbamate, used as an anxiolytic drug.
Carisoprodol: N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate, known for its strong centrally-acting muscle relaxant activity.
Uniqueness
2-Methyl-2-propyl-1,3-propanediol carbamate propylcarbamate is unique due to its specific combination of sedative, anticonvulsant, and muscle relaxant properties. Its ability to produce reversible flaccid paralysis of skeletal muscles without significantly affecting other autonomic functions sets it apart from similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


